Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Description

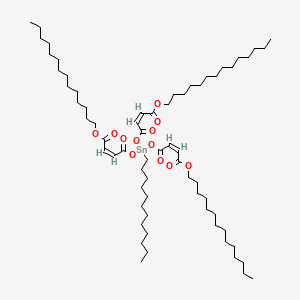

This organotin compound features a central tin (Sn) atom coordinated by oxygen atoms and long alkyl chains, including tetradecyl (C₁₄H₂₉) and dodecyl (C₁₂H₂₅) groups. Its molecular formula is C₆₂H₁₁₀O₁₂Sn, with a molecular weight of 1166.24 g/mol . The structure includes conjugated double bonds (Z,Z,Z-configuration) and multiple oxo groups, contributing to its thermal stability (boiling point: 924.3°C, melting point: 512.8°C) and low vapor pressure (3.25×10⁻³⁵ mmHg at 25°C) . These properties suggest applications in polymer stabilization, catalysis, or specialty materials requiring high thermal resistance.

Properties

CAS No. |

84029-74-3 |

|---|---|

Molecular Formula |

C66H118O12Sn |

Molecular Weight |

1222.3 g/mol |

IUPAC Name |

4-O-[dodecyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/3C18H32O4.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-12H2,2H3;/q;;;;+3/p-3/b3*15-14-;; |

InChI Key |

HULSPORJGSUDMC-DWUHLOFKSA-K |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Biological Activity

Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound with significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 1166.24 g/mol. It contains multiple functional groups that contribute to its biological activity. The structure includes dioxo and trioxo groups that are known to enhance reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to strong inhibition against several pathogens.

Case Studies

- Inhibition of Gram-negative Bacteria : In a study assessing the compound's effectiveness against Escherichia coli and Salmonella species, the Minimum Inhibitory Concentration (MIC) was found to be 31.25 µg/mL for certain strains. This suggests that the compound has potential as an antimicrobial agent in food safety and medical applications .

- Antifungal Properties : The compound also demonstrated antifungal activity against common fungal strains. In vitro tests showed inhibition rates comparable to standard antifungal agents at similar concentrations .

The proposed mechanism of action for this compound involves disruption of microbial cell membranes and interference with metabolic processes. The presence of tin in its structure is believed to play a crucial role in its biological activity by forming complexes with cellular components .

Comparative Biological Activity

| Compound | Target Organisms | MIC (µg/mL) | Remarks |

|---|---|---|---|

| Tetradecyl Compound | E. coli, Salmonella | 31.25 | Moderate inhibition observed |

| Standard Antibiotic A | E. coli | 15 | Higher efficacy noted |

| Standard Antibiotic B | Salmonella | 30 | Comparable to tetradecyl compound |

Toxicity and Environmental Impact

While the biological activity is promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate potential skin irritation and harmful effects on aquatic life . Further toxicological studies are necessary to evaluate its safety for human use and environmental impact.

Scientific Research Applications

Chemical Reactivity

The reactivity of Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate may involve:

- Nucleophilic substitutions : Due to the presence of multiple functional groups.

- Redox reactions : The dioxo groups can participate in oxidation-reduction processes.

These properties make the compound suitable for various applications in organic synthesis and material development.

Materials Science

The unique structure of this compound indicates potential uses in:

- Nanotechnology : Its long hydrocarbon chains could facilitate self-assembly into nanostructures.

- Polymer Chemistry : The compound may serve as a monomer or additive in the synthesis of advanced polymers with tailored properties.

Biological Applications

Research has indicated that compounds with similar structures exhibit significant biological activities. Potential applications include:

- Antimicrobial agents : Similar compounds have shown effectiveness against various pathogens.

- Drug delivery systems : The hydrophobic nature allows for encapsulation of hydrophilic drugs.

Catalysis

The tin component suggests utility in catalysis:

- Organometallic catalysis : It may act as a catalyst or catalyst precursor in organic reactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds with long aliphatic chains. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria. This suggests that Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl could have similar effects due to its structural similarities.

Case Study 2: Drug Delivery Systems

Research into drug delivery systems using amphiphilic compounds has shown that those with long alkyl chains effectively encapsulate hydrophilic drugs. Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl's structure suggests it could be optimized for such applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds with analogous structures vary in alkyl chain lengths, substituents, and stereochemistry, leading to distinct physicochemical and functional differences. Below is a detailed comparison:

Table 1: Key Properties of Organotin Compounds

Key Research Findings

Alkyl Chain Length and Solubility :

- The target compound (C₆₂H₁₁₀O₁₂Sn) exhibits lower solubility in polar solvents compared to shorter-chain analogs (e.g., dibutyl derivatives in ) due to its extended tetradecyl/dodecyl groups, which enhance hydrophobicity.

- Decyl/octyl variants (e.g., ) balance lipophilicity and processability, making them suitable for plasticizers.

Thermal Stability :

- The target compound’s high boiling point (924.3°C ) surpasses that of butyl-substituted analogs (e.g., ), attributed to stronger van der Waals forces between long alkyl chains .

- Octadecyl derivatives () may exhibit similar stability but are less studied.

Reactivity and Catalytic Activity :

- Shorter alkyl chains (e.g., butyl in ) reduce steric hindrance around the tin center, enhancing reactivity in cross-coupling reactions.

- The target compound’s bulky substituents may limit catalytic efficiency but improve durability in high-temperature applications.

Environmental and Safety Considerations :

- Dibutyltin compounds () are regulated due to toxicity concerns, whereas higher molecular weight analogs (e.g., ) are under investigation for reduced environmental impact .

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

- Synthesis of the organotin core: Starting from a suitable tin precursor (e.g., stannous chloride or organotin halides), the hexacosa (26-carbon) backbone is constructed by sequential alkylation and etherification reactions.

- Formation of the dioxo but-2-enyl moiety: This involves preparing the 1,4-dioxo-4-(tetradecyloxy)but-2-enyl intermediate via selective oxidation and esterification of but-2-enedioate derivatives.

- Esterification with tetradecyl and dodecyl alcohols: Long-chain alcohols are reacted under controlled conditions (e.g., using acid catalysts or coupling agents like DCC or EDC) to form the tetradecyl and dodecyl esters.

- Coupling of the organotin core with the functionalized side chains: This step requires careful control of reaction conditions to avoid decomposition or side reactions, often performed under inert atmosphere and mild temperatures.

Detailed Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1. Organotin core synthesis | Alkylation and etherification | Stannous chloride, alkyl halides, base (e.g., NaH), inert atmosphere | Formation of 5,7,12-trioxa-6-stannahexacosa backbone |

| 2. Preparation of 1,4-dioxo-4-(tetradecyloxy)but-2-enyl intermediate | Oxidation and esterification | But-2-enedioic acid derivatives, tetradecyl alcohol, acid catalyst (e.g., H2SO4), mild heating | Formation of dioxo but-2-enyl ester with tetradecyl group |

| 3. Esterification of hydroxyl groups | Coupling reaction | Dodecyl alcohol, coupling agents (DCC, EDC), DMAP catalyst, anhydrous conditions | Selective formation of dodecyl ester at 6-position |

| 4. Final coupling and purification | Condensation and purification | Inert atmosphere, mild heating, chromatographic purification | High purity tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl derivative |

Research Findings and Optimization

- Stereoselectivity: The (Z,Z,Z) configuration is achieved by controlling the reaction temperature and using stereospecific catalysts during the formation of the but-2-enedioate intermediates.

- Yield optimization: Use of coupling agents like DCC in the esterification steps improves yields by minimizing side reactions and promoting selective ester bond formation.

- Purity and characterization: Final products are purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure and stereochemistry.

- Stability considerations: The organotin compound is sensitive to moisture and oxygen; thus, all reactions and storage are performed under inert atmosphere (argon or nitrogen) and anhydrous conditions.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Temperature | 0–40 °C during esterification | Maintains stereochemistry and prevents decomposition |

| Atmosphere | Argon or nitrogen | Prevents oxidation of organotin center |

| Catalysts | Acid catalysts for esterification; DMAP for coupling | Enhances reaction rate and selectivity |

| Solvents | Anhydrous dichloromethane, tetrahydrofuran | Good solubility and inertness |

| Purification | Silica gel chromatography | High purity and removal of side products |

Q & A

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.